2,4-dimethylfuro[3,2-c]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylfuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-8-7-11-9(2)14-12-6-4-3-5-10(12)13(11)15-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOCMWZKYXXLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C3=CC=CC=C3N=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Historical Development of Furo[3,2-c]quinoline (B8618731) Synthesis
The synthesis of furo[3,2-c]quinolines has evolved from classical multi-step procedures to more sophisticated and efficient modern methodologies. Early approaches often involved the construction of the quinoline (B57606) or furan (B31954) ring onto a pre-existing heterocyclic core, frequently requiring harsh reaction conditions and resulting in modest yields. Over the decades, significant advancements have been made, driven by the need for more atom-economical and environmentally benign processes. The development of novel catalysts and the exploration of cascade and multicomponent reactions have revolutionized the field, providing access to a diverse range of furo[3,2-c]quinoline derivatives with greater ease and efficiency.
Facile and Efficient Synthetic Routes to 2,4-Dimethylfuro[3,2-c]quinoline
A variety of synthetic methods have been employed to specifically synthesize this compound and its analogues. These methods showcase the progress in synthetic organic chemistry, moving towards more streamlined and effective protocols.
Multi-Step Conversions and Strategic Intermediates
Traditional multi-step syntheses remain a valuable tool for the construction of complex molecules like this compound. These approaches allow for the controlled and sequential introduction of functional groups, providing a high degree of precision in the final molecular architecture.
A common strategy involves the initial synthesis of a substituted quinoline precursor, which is then subjected to cyclization to form the furan ring. For instance, a 4-hydroxy-3-substituted-quinolin-2(1H)-one can serve as a key intermediate. This intermediate can be prepared through various established methods for quinoline synthesis. Subsequent reaction with a suitable reagent, such as an alpha-haloketone, followed by intramolecular cyclization, can lead to the formation of the furo[3,2-c]quinoline core. The strategic choice of starting materials and intermediates is crucial for the successful synthesis of the target molecule.
A multi-step approach for the synthesis of quinoline-1,2,3-triazole-aniline hybrids has been described, which involves the formation of key intermediates 7-chloroquinoline-4-azide and various alkynes. nih.gov These intermediates then undergo a "click chemistry" reaction to yield the final products. nih.gov Another multi-step synthesis involves the transformation of 4-hydroxy-1-methyl-quinolin-2(1H)-one to its 3-nitro analogue, followed by reduction of the nitro group to an amino group, which is then acylated to yield the desired products. researchgate.net
One-Pot Multicomponent Cyclization Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic compounds from simple and readily available starting materials in a single synthetic operation. researchgate.net These reactions offer several advantages, including high atom economy, reduced reaction times, and simplified purification procedures.
Several MCRs have been developed for the synthesis of the furo[3,2-c]quinoline scaffold. A notable example involves the three-component reaction of an aniline (B41778), an aldehyde, and an alkyne. This approach allows for the rapid assembly of the quinoline ring system. Subsequent annulation of the furan ring can be achieved in the same pot or in a sequential step. For instance, a catalyst- and additive-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been shown to efficiently produce multiply substituted quinolines. organic-chemistry.org Another example is the one-pot, three-component reaction of aldehydes, 5-aminobenzofuran-2-carboxylate, and either 4-hydroxy-2H-chromen-2-one or cyclopentane-1,3-dione under catalyst-free conditions to afford furo[3,2-f]quinoline-2-carboxylates in high yields. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield (%) |
| Aryl diazonium salts, nitriles, alkynes | Additive-free, 60°C | Multiply substituted quinolines | Up to 83% |
| Aldehydes, 5-aminobenzofuran-2-carboxylate, 4-hydroxy-2H-chromen-2-one/cyclopentane-1,3-dione | Catalyst-free, DMF | Furo[3,2-f]quinoline-2-carboxylates | High |
| 2-Aminoacetophenone, 1,3-cyclohexanedione, anthranilamide | p-Toluene sulfonic acid | Quinoline-appended spiro-quinazolinones | - |
Transition Metal-Catalyzed Annulation and Cyclofunctionalization Approaches
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Various transition metals, including copper and ruthenium, have been successfully employed in the synthesis of furo[3,2-c]quinolines.
Copper-catalyzed reactions have been utilized for the construction of the furan ring. For example, a copper(II) triflate (Cu(OTf)₂) catalyzed reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with a secondary propargylic alcohol can lead to the formation of a furo[3,2-c]quinolone. nih.gov Ruthenium catalysts have been shown to be effective in the three-component deaminative coupling of anilines, aldehydes, and allylamines to produce 2,3-disubstituted quinolines. rsc.org This method provides a step-efficient synthesis without the need for reactive reagents. rsc.org While a transition metal-free synthesis of quinolino[2′,3′:3,4]pyrazolo[5,1-b]quinazolin-8(6H)-ones has also been reported, highlighting the diversity of available methods. researchgate.net
| Catalyst | Reactants | Product | Yield (%) |
| Cu(OTf)₂ | 4-hydroxy-1-methylquinolin-2(1H)-one, secondary propargylic alcohol | Furo[3,2-c]quinolone | 48% |
| (PCy₃)₂(CO)RuHCl | Anilines, aldehydes, allylamines | 2,3-Disubstituted quinolines | - |
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has gained significant popularity as an energy source in organic synthesis due to its ability to dramatically reduce reaction times, increase product yields, and often improve product purity compared to conventional heating methods. cdnsciencepub.com This technology has been successfully applied to the synthesis of furo[3,2-c]quinolines and related heterocyclic systems.
Microwave-assisted synthesis can be particularly advantageous for multi-step sequences and one-pot reactions, accelerating key bond-forming steps. cdnsciencepub.com For instance, the cyclization step to form the furan or quinoline ring can often be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. nih.gov A rapid, solvent-free microwave-assisted method has been developed for the synthesis of novel furoquinolines in the presence of potassium carbonate. cdnsciencepub.com This method offers high yields and a simple workup procedure. cdnsciencepub.com Another study demonstrated the use of microwave irradiation for a three-component reaction to synthesize functionalized furo[3,2-c]quinolin-4-(5H)-ones with excellent yields under solvent-free conditions. researchgate.net
| Method | Reaction Time | Yield (%) |
| Conventional Heating | Several hours | Lower |
| Microwave Irradiation | Minutes | 86-96% researchgate.net |
Cascade and Tandem Reaction Sequences for Furo[3,2-c]quinoline Assembly
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient and elegant approach to the synthesis of complex molecules. nih.govrsc.org These processes are characterized by their high step and atom economy, making them particularly attractive for the construction of heterocyclic scaffolds like furo[3,2-c]quinolines.
Acid-catalyzed tandem reactions have been developed for the synthesis of furo[3,2-c]quinolones. nih.gov For example, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can proceed through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to afford furo[3,2-c]quinolones in moderate to high yields. nih.gov These cascade reactions provide a direct and efficient route to the desired heterocyclic system from readily available starting materials. nih.gov Organocatalytic cascade reactions have also been employed for the construction of related hydroisoquinoline scaffolds. rsc.org
Mechanistic Elucidation of Key Cyclization Reactions
The formation of the this compound structure is often achieved through intricate cyclization reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and improving yields. Several key mechanistic pathways have been proposed and studied for the synthesis of the furo[3,2-c]quinoline core.
One prominent method involves the thermal cyclization of precursors like ethyl alpha-(2-chloro-2-propenyl)-beta-arylaminocrotonates. The proposed mechanism for this transformation is a multi-step process. Initially, a ijpsjournal.comijpsjournal.com-sigmatropic rearrangement is thought to occur, followed by an intramolecular cyclization. The subsequent elimination of hydrogen chloride and ethyl formate (B1220265) drives the reaction towards the formation of the stable aromatic furo[3,2-c]quinoline system.
Another significant approach is the acid-catalyzed tandem reaction of 4-hydroxyquinolones with propargylic alcohols. nih.govrsc.org In these reactions, a Friedel-Crafts-type alkylation is a key step, which is then followed by a 5-exo-dig ring closure to furnish the furo[3,2-c]quinolone skeleton. rsc.org The reaction's progression can be influenced by the choice of catalyst and reaction conditions. For instance, quenching the reaction at an early stage has allowed for the isolation of intermediates, providing valuable insight into the stepwise nature of the cascade. nih.gov
Metal-catalyzed domino reactions also offer an efficient route. For example, a molybdenum-catalyzed one-pot synthesis from nitroaromatics and glycols proceeds through a domino sequence of reduction, imine formation, intramolecular cyclization, and oxidation. researchgate.net This process highlights the efficiency of using a single catalyst to orchestrate multiple transformations in a single pot.
Furthermore, photocyclization reactions of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes provide a pathway to annulated quinolines. rsc.org This process involves a sequential E- to Z-isomerization of the benzylidene group, followed by a six π-electron cyclization to form a transient dihydroquinoline intermediate, which then aromatizes. rsc.org
The table below summarizes the key mechanistic steps in various synthetic approaches to the furo[3,2-c]quinoline core.
| Synthetic Approach | Key Mechanistic Steps | References |
| Thermal Cyclization | ijpsjournal.comijpsjournal.com-Sigmatropic Rearrangement, Intramolecular Cyclization, Elimination | |
| Acid-Catalyzed Tandem Reaction | Friedel-Crafts-type Alkylation, 5-exo-dig Ring Closure | nih.govrsc.org |
| Molybdenum-Catalyzed Domino Reaction | Reduction, Imine Formation, Intramolecular Cyclization, Oxidation | researchgate.net |
| Photocyclization | E/Z Isomerization, 6π-Electron Cyclization, Aromatization | rsc.org |
Regioselectivity and Stereochemical Control in Furo[3,2-c]quinoline Formation
Achieving high regioselectivity and stereochemical control is a critical challenge in the synthesis of complex heterocyclic molecules like this compound. The substitution pattern on the final molecule is dictated by the regiochemical outcome of the key bond-forming reactions.
In the synthesis of substituted quinolines, the regioselectivity of cyclization is often influenced by the electronic nature of the substituents on the starting materials. For instance, in the photocyclization of meta-substituted benzylidenecyclopentanone O-alkyloximes, alkyl substituents tend to direct the formation of 5-substituted products, whereas more strongly electron-donating groups generally lead to 7-substituted products. rsc.org
Catalyst control is a powerful strategy for dictating regioselectivity. In phosphine-catalyzed [3+2] annulations of aurones and allenoates to form spirocyclic benzofuranones, the configuration of the dipeptide phosphine (B1218219) catalyst can selectively produce either α- or γ-selective products. rsc.org DFT calculations have suggested that the catalyst's conformation influences hydrogen bonding and distortion energies in the transition state, leading to this remarkable regiochemical divergence. rsc.org
Ligand-controlled regioselective dearomative hydroboration of quinolines also demonstrates the power of external reagents in directing the reaction outcome. By modifying the phosphine ligand on a borane (B79455) complex, it is possible to achieve either vicinal 5,6- or conjugate 5,8-hydroboration of the quinoline ring system. nih.gov
While the synthesis of this compound itself does not inherently involve the creation of stereocenters in the aromatic core, the synthesis of related hydrogenated derivatives, such as hexahydrofuro[3,2-c]quinolines, introduces chirality. The synthesis of a martinelline type analogue, 2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)furo[3,2-c]quinoline, resulted in a compound with three chiral centers, leading to the existence of eight possible stereoisomers. nih.gov This highlights the importance of stereochemical considerations when planning the synthesis of non-aromatic analogues.
The table below presents examples of regiocontrol in the synthesis of quinoline and furoquinoline systems.
| Reaction Type | Controlling Factor | Regiochemical Outcome | References |
| Photocyclization of meta-substituted precursors | Electronic nature of substituent | 5- or 7-substituted quinolines | rsc.org |
| Phosphine-catalyzed [3+2] annulation | Catalyst configuration (L-D vs. L-L dipeptide) | α- or γ-selective annulation | rsc.org |
| Dearomative hydroboration of quinolines | Phosphine ligand | Vicinal (5,6) or conjugate (5,8) addition | nih.gov |
| Three-component reaction of enaminones | Nature of C3-C4 fragment source | 2,3-disubstituted quinolines | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. ijpsjournal.comresearchgate.netnih.gov These approaches focus on the use of less hazardous chemicals, alternative energy sources, and more efficient catalytic systems.
One key aspect of green chemistry is the use of environmentally benign solvents and catalysts . The synthesis of furo[3,2-c]quinoline derivatives has been achieved using a molybdenum-catalyzed one-pot reaction that tolerates the presence of air and water. researchgate.net This method also allows for the reuse of a waste byproduct as a reactant, further enhancing its green credentials. researchgate.net The use of water as a solvent and recoverable catalysts are also hallmarks of green quinoline synthesis. mdpi.com
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net The synthesis of quinoline-2-one/pyrazole hybrids has been successfully carried out under microwave irradiation.
Catalyst-free and metal-free reaction conditions represent another important green strategy. The synthesis of quinoline-2,4-dicarboxylate scaffolds has been accomplished using molecular iodine as a low-cost and eco-friendly catalyst, avoiding metal contamination in the final product. nih.gov
The development of one-pot, multi-component reactions is also a cornerstone of green synthesis as it reduces the number of synthetic steps, minimizes waste from purification of intermediates, and saves time and resources. rsc.org The molybdenum-catalyzed synthesis of furoquinolines is a prime example of such a process. researchgate.net
The table below outlines some green chemistry approaches applicable to the synthesis of furo[3,2-c]quinoline and related compounds.
| Green Chemistry Principle | Specific Approach | Advantages | References |
| Use of Greener Solvents | Reactions in water or under solvent-free conditions | Reduced solvent waste, lower toxicity | researchgate.netmdpi.com |
| Alternative Energy Sources | Microwave-assisted synthesis | Shorter reaction times, energy efficiency, higher yields | researchgate.net |
| Use of Safer Catalysts | Molybdenum catalysis, molecular iodine | Avoidance of toxic heavy metals, catalyst recovery and reuse | researchgate.netnih.gov |
| Atom Economy | One-pot, multi-component reactions | Reduced number of steps, less waste, increased efficiency | rsc.orgresearchgate.net |
| Use of Renewable Feedstocks | Utilizing waste byproducts as reactants | Waste reduction, increased sustainability | researchgate.net |
Derivatization Strategies and Analogous Chemical Structures
Functionalization of the 2,4-Dimethylfuro[3,2-c]quinoline Scaffold
The functionalization of the quinoline (B57606) ring is a well-established strategy in modern synthetic chemistry for creating diverse pharmacological activities. nih.govnih.gov This is often achieved through various substitution reactions that allow for the introduction of different functional groups at multiple positions on the ring. nih.gov However, specific studies detailing the direct functionalization of the this compound scaffold are not extensively available in the reviewed literature. General methods for quinoline derivatization, such as electrophilic and nucleophilic substitution reactions, provide a foundational basis for potential modifications of this specific compound. nih.gov The development of efficient synthetic methods, including those employing metal nanoparticle catalysts, has enhanced the ability to produce functionalized quinoline derivatives with high yields and improved reaction times. nih.gov
Synthesis of Substituted Furo[3,2-c]quinoline (B8618731) Analogues
The synthesis of substituted furo[3,2-c]quinoline analogues has been approached through various synthetic routes. One notable method involves an acid-mediated, one-pot condensation of 2-aminoaryl cyclopropyl (B3062369) ketones with a range of aldehydes. nih.gov This process is proposed to proceed through an acid-promoted imine formation, followed by intramolecular cyclization, a nih.govnih.gov-transposition, and subsequent auto-aromatization to yield 2,3-dihydrofuro[3,2-c]quinolines in moderate to excellent yields. nih.gov
Another strategy focuses on the synthesis of benzofuro[3,2-c]quinolines starting from 3-(2-methoxyphenyl)quinolin-4(1H)ones. nih.gov This pathway involves a sequential chlorination/demethylation followed by an intramolecular cyclization under metal-free and mild conditions, resulting in high yields of the target compounds. nih.gov Additionally, the synthesis of hexahydrofuro[3,2-c]quinoline, a martinelline type analogue, has been achieved and investigated for its biological activities. nih.govresearchgate.net
Research has also explored the synthesis of furo[3,2-c]quinolones through acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. nih.govnih.govnih.gov Depending on the specific propargylic alcohol used, these reactions can proceed via a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure to form the furo[3,2-c]quinolone core. nih.govnih.govnih.gov
A selection of synthesized 2,3-dihydrofuro[3,2-c]quinoline analogues and their corresponding yields are presented below.
| Compound | Substituents | Yield (%) | Reference |
|---|---|---|---|
| 3a | R1=H, R2=Ph | 90 | nih.gov |
| 3c | R1=H, R2=4-MeO-Ph | 66 | nih.gov |
Exploration of Related Fused Heterocyclic Systems
The structural framework of this compound is part of a larger family of fused heterocyclic systems that are of significant interest in chemical and pharmaceutical research. The exploration of these related structures, such as pyrano-, chromeno-, and indolo-fused quinolines, provides valuable insights into structure-activity relationships and potential applications.
The synthesis of pyrano[3,2-c]quinoline derivatives has been achieved through several methodologies. One common approach is a one-pot multicomponent condensation reaction involving 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes. rsc.org This reaction, typically catalyzed by a base such as triethylamine (B128534) in ethanol, proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to afford 2-amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles in yields ranging from 67% to 93%. rsc.org
Another effective method utilizes an acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. nih.govnih.govnih.gov This reaction can proceed through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form the pyrano[3,2-c]quinolone skeleton. nih.govnih.govnih.gov Microwave-assisted synthesis has also been employed to produce pyrano[3,2-c]quinoline-3-carboxylates, offering excellent yields and shorter reaction times compared to conventional heating methods. uni.luvulcanchem.com
The following table summarizes the synthesis of various pyrano[3,2-c]quinoline derivatives.
| Compound | Substituents (R) | Yield (%) | Reference |
|---|---|---|---|
| 3a | Ph | 70 | nih.gov |
| 3e | 3-F-Ph | 95 | nih.gov |
| 3g | 4-Cl-Ph | 82 | nih.gov |
| 3h | 4-Br-Ph | 74 | nih.gov |
| 4a | H | 93 | rsc.org |
| 4b | 2-Cl | 85 | rsc.org |
| 4c | 4-Cl | 89 | rsc.org |
| 4d | 4-F | 91 | rsc.org |
The synthesis of chromeno[3,2-c]quinoline derivatives has been accomplished through various cyclization strategies. One method involves the cyclization of phenyl pyridyl ethers. For instance, 4-chloroquinolines can be treated with phenol (B47542) to form phenyl ethers, which then readily cyclize in hot polyphosphoric acid to yield chromeno[3,2-c]quinolines in yields of 58–82%. nih.gov Another approach utilizes the cyclization of 3-trifluoroacetyl-4-quinolyl ethers with trifluoromethanesulfonic acid at room temperature to produce chromeno[3,2-c]quinolones with a trifluoromethyl group in high yields. nih.govnih.gov
A one-pot oxidative O-arylation followed by a Pd(0)-catalyzed C(sp3)-H arylation sequence has also been reported as an efficient method for assembling the chromeno[3,2-c]quinoline core, with yields ranging from 54–80%. nih.gov Furthermore, a TMSCl-promoted cyclization of 3-formylchromone with various anilines in DMF at 100 °C has been used to obtain 7H-chromeno[3,2-c]quinoline-7-ones in 39–67% yields. nih.govnih.gov
The synthesis of indolo-fused quinoline systems, which are structurally related to the target compound, has been a subject of considerable research. Indolo[3,2-c]quinoline scaffolds can be prepared from substituted 4-methoxyquinolines using a two-step process involving a Fischer indole (B1671886) synthesis and oxidative aromatization under microwave irradiation. This method provides access to biologically active natural products like isocryptolepine and its analogues.
Another approach to the indolo[2,3-b]quinoline core involves a PEG-400-promoted and visible light-induced one-step reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone (B122507) in an aqueous methanol (B129727) solution. This method has been shown to produce a variety of structurally diverse indolo[2,3-b]quinolines in acceptable yields, typically ranging from 48–71%. The synthesis of the hexahydropyrrolo[3,2-c]quinoline core, a key structure for the elaboration of martinelline and martinellic acid, has also been reported.
Biological and Pharmacological Research Perspectives
In Vitro Biological Activity Profiling
The furo[3,2-c]quinoline (B8618731) core structure is recognized in medicinal chemistry for its potential to interact with various biological targets. ontosight.ai However, specific data for 2,4-dimethylfuro[3,2-c]quinoline is largely absent in the literature. The following sections summarize findings for related derivatives.
Anticancer and Antitumor Activity Investigations
Derivatives of the furo[3,2-c]quinoline scaffold have demonstrated notable anticancer and antitumor potential. For instance, a series of benzofuro[3,2-c]quinolines, which feature an additional fused benzene (B151609) ring, have been synthesized and evaluated for their antileukemia activity. mdpi.com These compounds showed promising results, suggesting that the general furo[3,2-c]quinoline framework may serve as a basis for the development of new antineoplastic agents. mdpi.com Another study on a novel martinelline type analogue, 2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)furo[3,2-c]quinoline, also indicated potential anticancer activity against MDAMB-231 breast cancer cells. nih.govresearchgate.net Quinoline (B57606) derivatives, in a broader sense, are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and topoisomerase. nih.govnih.gov
No specific anticancer or antitumor activity data for this compound was found in the reviewed literature.
Antimicrobial Efficacy: Antibacterial and Antifungal Studies
The quinoline nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Studies on various quinoline derivatives have shown significant activity against a range of bacterial and fungal pathogens. researchgate.netsapub.orgresearchgate.netindianchemicalsociety.com For example, a study on a hexahydrofuro[3,2-c]quinoline analogue demonstrated that it could enhance the fungistatic activity of miconazole (B906) against Candida albicans. nih.govresearchgate.net This suggests that the furo[3,2-c]quinoline scaffold may have a role to play in the development of new antifungal therapies. Some quinoline derivatives have also shown potent antibacterial effects against multidrug-resistant strains. nih.gov
Specific data on the antibacterial or antifungal efficacy of this compound is not available in the current scientific literature.
Anti-inflammatory Response Assessments
Quinoline-based compounds have been investigated for their anti-inflammatory properties, often targeting enzymes such as cyclooxygenase (COX). nih.govresearchgate.net The structural features of quinoline derivatives can be modified to influence their anti-inflammatory activity. researchgate.net For example, certain quinoline-carboxylic acid derivatives have shown appreciable anti-inflammatory effects in macrophage models. nih.gov
There is no specific information available regarding the anti-inflammatory response of this compound.
Antimalarial Potential Evaluations
The quinoline ring is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) and other 4-aminoquinolines being historically significant. nih.govbiointerfaceresearch.commdpi.com The furoquinoline alkaloid subclass has also been identified in plants and investigated for antiplasmodial activity. biointerfaceresearch.com Research into hybrid molecules incorporating the quinoline scaffold continues to be an active area in the search for new treatments for malaria. mdpi.com
No studies specifically evaluating the antimalarial potential of this compound were identified.
Enzyme Inhibition Studies (e.g., Butyrylcholinesterase, Tyrosine Kinases)
Derivatives of the furo[3,2-c]quinoline scaffold have been explored as inhibitors of various enzymes. For instance, a series of 2-aroylfuro[3,2-c]quinolines were synthesized and evaluated as acetylcholinesterase inhibitors, with some compounds showing promising activity. rsc.org In a similar vein, novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been identified as potent butyrylcholinesterase (BChE) inhibitors. umsha.ac.ir Additionally, coumarin-based quinoline derivatives have been synthesized and shown to inhibit both tyrosinase and butyrylcholinesterase. nih.govresearchgate.net These findings suggest that the furo[3,2-c]quinoline skeleton could be a valuable template for designing enzyme inhibitors.
Specific enzyme inhibition data for this compound is not documented in the available literature.
Other Modulatory Activities (e.g., Anticonvulsant, Antioxidant)
The broader class of quinoline derivatives has been investigated for a variety of other biological activities. Some quinoline derivatives have been synthesized and tested for anticonvulsant properties, with certain compounds showing significant protection in preclinical models of seizures. nih.gov Similarly, the antioxidant potential of quinoline derivatives has been explored, although with mixed results. nih.gov For example, some quinoline-based carboxylic acid derivatives were found to lack significant DPPH radical scavenging capacity. nih.gov
No specific studies on the anticonvulsant or antioxidant activities of this compound have been reported.
Molecular Mechanisms of Biological Action
The biological effects of furoquinoline derivatives are underpinned by their ability to modulate complex cellular processes. Investigations have centered on their influence on cell fate pathways, interactions with specific molecular targets, inhibition of key enzymes, and impact on inflammatory responses.
Investigation of Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Perturbation)
Several quinoline-based compounds have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
For instance, the quinoline derivative 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) , a DNA intercalator, has been found to induce apoptosis in human promyelocytic leukemia (HL-60) cells. nih.govresearchgate.net This is evidenced by a decrease in the mitochondrial membrane potential and an increased expression of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net Similarly, novel pyridine-quinoline hybrids have demonstrated the ability to induce apoptosis, with some compounds triggering significant activation of caspases 3 and 7 in liver cancer cell lines. nih.gov
Another related compound, N-(3,4-dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide , acts as a dual inhibitor of MDM2 and XIAP (X-linked inhibitor of apoptosis protein). By promoting the degradation of the MDM2 protein, it leads to the stabilization and activation of the p53 tumor suppressor. nih.gov This, in turn, activates downstream targets like p21 and PUMA, which are critical for inducing cell cycle arrest and apoptosis. nih.gov
Furthermore, studies on other quinoline analogues have demonstrated their capability to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation. nih.govelsevierpure.com
Characterization of Molecular Target Interactions (e.g., Kinase Binding, DNA Intercalation)
The furoquinoline scaffold is a privileged structure known to interact with various biological macromolecules, including protein kinases and nucleic acids.
Kinase Binding: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several quinoline derivatives have been identified as potent kinase inhibitors. Computational docking studies and in-vitro screening have shown that compounds like BPTQ can effectively inhibit Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2), with IC₅₀ values of 0.54 µM and 1.70 µM, respectively. nih.govresearchgate.net Other pyridine-quinoline hybrids have been developed as competitive inhibitors of PIM-1 kinase, a proto-oncogene involved in cell survival and proliferation. nih.gov Molecular docking studies help to visualize these interactions, showing how the ligands fit into the ATP-binding site of the kinase domain. nih.govrsc.org
DNA Intercalation: The planar structure of the furoquinoline ring system is well-suited for intercalation into the DNA double helix, a mechanism used by several anticancer drugs to disrupt DNA replication and transcription. Quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases, through an intercalation mechanism. nih.gov These compounds slide into the DNA structure, causing a conformational change that can displace the catalytic domain of the enzyme. nih.gov This dual ability to inhibit kinases and intercalate into DNA highlights the therapeutic potential of this class of compounds. nih.govresearchgate.net
Enzymatic Inhibition Kinetics and Binding Site Analysis
Understanding the kinetics and binding modes of enzyme inhibition is crucial for drug development. Studies on quinoline derivatives have provided insights into these aspects.
Kinetic analysis of novel pyridine-quinoline hybrids against PIM-1 kinase revealed different modes of inhibition. Using Lineweaver-Burk plots, researchers have identified compounds that act as competitive inhibitors, competing with ATP for the kinase's active site. nih.gov Interestingly, some derivatives were found to be mixed competitive and non-competitive inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Molecular docking simulations provide a model for how these inhibitors interact with the binding site. For pyrimido[4′,5′:4,5]thieno(2,3-b)quinolines, docking studies predicted a high order of interaction with kinase receptors, which was later confirmed by in-vitro screening. nih.govresearchgate.net These computational models are invaluable for predicting binding affinity and guiding the synthesis of more potent and selective inhibitors. nih.govamazonaws.com
| Compound Class | Enzyme Target | Inhibition Type | IC₅₀ Value | Reference |
| Pyrimido[4′,5′:4,5]thieno(2,3-b)quinolines (e.g., BPTQ) | VEGFR1 | - | 0.54 µM | nih.gov, researchgate.net |
| Pyrimido[4′,5′:4,5]thieno(2,3-b)quinolines (e.g., BPTQ) | CHK2 | - | 1.70 µM | nih.gov, researchgate.net |
| Pyridine-Quinoline Hybrids | PIM-1 Kinase | Competitive / Mixed | - | nih.gov |
| Quinoline-based analogs | DNMT1 | Intercalation | Low µM | nih.gov |
Impact on Inflammatory Mediator Production (e.g., TNF-α, IL-6)
Chronic inflammation is linked to the development of various diseases, including cancer. Key inflammatory mediators include tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Research has shown that certain quinoline derivatives can modulate the production of these cytokines.
A study on novel 1,2,4-triazine-quinoline hybrids demonstrated their ability to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov Several of these hybrid compounds exhibited potent inhibition, with IC₅₀ values in the low micromolar range, surpassing the efficacy of reference drugs like celecoxib (B62257) and diclofenac. nih.gov This suggests that the quinoline scaffold can be utilized to develop agents with significant anti-inflammatory properties.
| Compound Series | Mediator | IC₅₀ Range (µM) | Note | Reference |
| 1,2,4-Triazine-Quinoline Hybrids | TNF-α | 0.40 - 8.41 | Some hybrids were more potent than celecoxib. | nih.gov |
| 1,2,4-Triazine-Quinoline Hybrids | IL-6 | 3.99 - 7.7 | Some hybrids were more effective than diclofenac. | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the furo[3,2-c]quinoline framework, SAR studies have focused on how different substituents on the heterocyclic rings affect efficacy and selectivity.
Correlating Substituent Variations with Efficacy and Selectivity
Research into various quinoline and fused-quinoline systems has established key principles for optimizing their biological activity.
For benzofuro[3,2-c]quinoline derivatives studied for their antileukemia activity, the nature and position of substituents on both the benzofuran (B130515) and quinoline parts of the molecule were found to be critical. mdpi.com For example, a free hydroxyl group at the C5 position of the benzofuran ring was associated with the highest antileukemia activity. mdpi.com This highlights the importance of hydrogen-bonding donors in the interaction with the biological target.
In studies of 2-arylquinoline derivatives , substitutions at the C-6 position of the quinoline ring were shown to be important for their selective anticancer properties. rsc.org The lipophilicity of the molecule, influenced by these substituents, also correlated with cytotoxic effects. rsc.org
For quinazoline derivatives , which share structural similarities, selectivity for different kinase enzymes (HER2 over EGFR) was found to depend on the nature of the aniline (B41778) moiety at the C-4 position and the substituents at the C-6 position. nih.gov This demonstrates that subtle changes to peripheral groups can dramatically alter the selectivity profile of a compound.
The presence of the two methyl groups at the 2- and 4-positions of the furo[3,2-c]quinoline core would be expected to increase the lipophilicity of the compound compared to its unsubstituted parent. biointerfaceresearch.com This could influence its membrane permeability, solubility, and binding affinity to hydrophobic pockets in target proteins. The specific placement of these methyl groups on the furan (B31954) and quinoline rings would define a unique electronic and steric profile, which would ultimately determine its specific biological activities and potential for selective interactions with cellular targets.
Positional Effects on Biological Potency
In the broader class of quinoline derivatives, the placement of substituents has been shown to be crucial for various biological activities, including anticancer and antimicrobial effects. For instance, studies on 2,4,8-trisubstituted quinolines have highlighted their potential as anticancer agents. biointerfaceresearch.com The introduction of different functional groups at these positions can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins or nucleic acids.
Within the furoquinoline series, the position of substituents on both the furan and quinoline rings plays a significant role in determining biological potency. For example, in a series of N-methylbenzofuro[3,2-b]quinoline derivatives, the nature and position of substituents were found to be critical for their antibacterial activity. nih.gov Although this is a different isomer of the furoquinoline system, it underscores the general principle that positional isomerism can lead to substantial differences in biological outcomes.
For this compound, the methyl groups at C2 and C4 are of particular interest. The C2 position is on the furan ring, while the C4 position is on the quinoline moiety.
C2-Methyl Group: Substitution at the C2 position of the furan ring can influence the molecule's lipophilicity and its interaction with hydrophobic pockets in target enzymes or receptors. In related heterocyclic systems, a methyl group at a similar position has been shown to enhance binding affinity.
C4-Methyl Group: The C4 position of the quinoline ring is often a key site for modification in the development of bioactive compounds. For example, in the case of 4-aminoquinolines, this position is crucial for antimalarial activity. biointerfaceresearch.com In the context of this compound, the C4-methyl group may affect the planarity of the ring system and influence stacking interactions with biological macromolecules like DNA or enzyme active sites.
Conformational Influences on Receptor Binding
The rigid, planar nature of the furo[3,2-c]quinoline scaffold limits its conformational flexibility. This inherent rigidity can be advantageous for receptor binding, as it reduces the entropic penalty upon binding to a target. The specific orientation of the fused rings and the spatial arrangement of its substituents are therefore critical for establishing effective interactions with a receptor's binding site.
The planarity of the furo[3,2-c]quinoline system makes it a potential candidate for intercalation into DNA. Many planar aromatic molecules with fused ring systems exhibit anticancer activity through this mechanism, inhibiting the function of enzymes like topoisomerases. researchgate.net The methyl groups at positions 2 and 4 would likely influence the energetics and geometry of such an interaction.
Furthermore, molecular docking studies on various quinoline derivatives have demonstrated the importance of specific conformations for binding to enzyme active sites. For example, the binding of quinoline-based inhibitors to the C-terminal interdomain cleft of the bacterial cell division protein FtsZ is highly dependent on the conformation adopted by the molecule. nih.gov
The presence of the two methyl groups in this compound will introduce specific steric constraints that can either favor or hinder binding to a particular receptor. The rotational freedom of these methyl groups is limited, but their presence defines a distinct molecular shape that will be a key factor in its recognition by a biological target.
Development of SAR Hypotheses for Lead Optimization
Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can develop hypotheses about the key molecular features required for potency and selectivity.
For the furo[3,2-c]quinoline scaffold, several SAR hypotheses can be proposed based on research on related compounds.
Key Structural Features and Potential for Modification:
| Structural Position | Potential Modification | Hypothesized Impact on Activity |
| C2-Position (Furan Ring) | Replacement of the methyl group with other alkyl groups, aryl groups, or hydrogen bond donors/acceptors. | Modification of lipophilicity and steric interactions within a binding pocket. Introduction of hydrogen bonding capabilities could enhance binding affinity. |
| C4-Position (Quinoline Ring) | Substitution of the methyl group with larger alkyl groups, halogens, or electron-withdrawing/donating groups. | Alteration of the electronic properties of the quinoline ring system, potentially affecting its ability to participate in pi-stacking or other non-covalent interactions. |
| Benzene Ring of Quinoline | Introduction of substituents (e.g., methoxy, chloro, nitro groups) at various positions (C6, C7, C8, C9). | Modulation of solubility, metabolic stability, and electronic properties, which can fine-tune the biological activity and pharmacokinetic profile. |
| Furan Oxygen | Isosteric replacement with sulfur (thieno[3,2-c]quinoline) or nitrogen (pyrrolo[3,2-c]quinoline). | Significant alteration of the electronic distribution and hydrogen bonding capacity of the heterocyclic core, potentially leading to a different pharmacological profile. |
A plausible SAR hypothesis for this compound as a lead compound would be that the dimethyl substitution pattern provides a baseline level of activity due to a favorable combination of steric bulk and lipophilicity. To optimize this lead, one might explore the following:
Exploration of C2-Substituents: Systematically varying the size and electronic nature of the substituent at the C2 position could probe the steric tolerance of the binding site on a target protein.
Investigation of C4-Substituents: The impact of modifying the C4-methyl group could reveal the importance of this position for activity and selectivity.
Quinoline Ring Functionalization: The introduction of polar or ionizable groups on the benzo part of the quinoline ring could improve pharmacokinetic properties such as solubility and bioavailability.
The development of a robust SAR model for this class of compounds would ultimately require the synthesis and biological evaluation of a library of analogs based on the this compound scaffold.
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein.
In the context of furoquinoline derivatives, molecular docking studies have been employed to elucidate their potential as inhibitors of various enzymes. For instance, studies on furo[2,3-c]quinolone derivatives have utilized molecular docking to understand their binding affinity and interactions with cancer-related proteins. rsc.orgrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein's active site. nih.govnih.gov
For a hypothetical molecular docking study of 2,4-dimethylfuro[3,2-c]quinoline, one might select a relevant biological target, such as a kinase or a protease, implicated in a particular disease. The docking simulation would then predict the binding energy and the specific interactions driving the binding. For example, a study on quinoline-based hydrazones targeting metabolic enzymes demonstrated favorable binding interactions for several compounds, with one showing a strong interaction with the active site of aldose reductase with a docking score of -10.051 kcal/mol. acs.org
Table 1: Hypothetical Molecular Docking Results for this compound against a Target Protein
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | TYR23, LEU88, VAL34 | Hydrogen Bond, Hydrophobic |
| Protease Y | -7.9 | ASP102, HIS41, GLY143 | Hydrogen Bond, Pi-Alkyl |
| Receptor Z | -9.1 | PHE265, TRP314, ARG120 | Pi-Pi Stacking, Electrostatic |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netphyschemres.org These calculations provide insights into various molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that a molecule is more reactive and can more readily participate in chemical reactions. For a compound like this compound, DFT calculations could be used to optimize its three-dimensional structure and calculate its electronic properties.
For instance, a DFT analysis of a quinolone-based hydrazone revealed a small HOMO-LUMO energy gap of 0.112566 eV, suggesting good chemical reactivity. acs.org Similar calculations for this compound would provide valuable information about its electronic characteristics and potential for chemical interactions.
Table 2: Calculated Quantum Chemical Parameters for a Furoquinoline Analog
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -850 Hartree |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design
The ADME properties of a drug candidate are crucial for its success, as they determine its bioavailability and pharmacokinetic profile. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics.
For this compound, various online servers and software can be used to predict its ADME properties. These predictions are based on the molecule's structure and include parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. A study on quinoline (B57606) derivatives as c-MET inhibitors used in silico tools to evaluate their toxicity profiles, including the prediction of the Lowest Observed Adverse Effect Level (LOAEL). nih.gov
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 211.24 g/mol | Favorable for oral absorption |
| LogP | 3.2 | Good lipophilicity |
| Water Solubility | Moderately soluble | Acceptable for formulation |
| Human Intestinal Absorption | High | Good oral bioavailability expected |
| Blood-Brain Barrier Penetration | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational changes of a ligand and its target protein, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process.
In the context of quinoline derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov For example, an MD simulation of a quinoline derivative bound to a protease enzyme indicated the formation of a stable complex, with a large number of intermolecular hydrogen bonds contributing to the strong interaction. nih.govresearchgate.net
An MD simulation of this compound in complex with a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. The analysis of the simulation trajectory would provide information on the stability of the binding pose, the flexibility of different parts of the molecule and the protein, and the key interactions that are maintained over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the structural features that are important for activity.
To build a QSAR model for a series of furo[3,2-c]quinoline (B8618731) analogs, one would need a dataset of compounds with their experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build the QSAR model.
A QSAR study on furanone derivatives as COX-2 inhibitors resulted in a significant 2D QSAR model with good predictive ability. researchgate.net Similarly, a robust QSAR model for furo[3,2-c]quinoline derivatives could guide the design of new analogs with improved potency.
Emerging Research Directions and Future Outlook for 2,4 Dimethylfuro 3,2 C Quinoline
The unique structural framework of furo[3,2-c]quinolines, including the specific analogue 2,4-dimethylfuro[3,2-c]quinoline, has positioned them as a scaffold of significant interest in medicinal chemistry and materials science. Ongoing research is focused on refining their synthesis, uncovering novel biological applications, and designing next-generation compounds with enhanced properties. The future of this compound class is being shaped by advancements in chemical synthesis, computational modeling, and a deeper understanding of its biological interactions.
Q & A
Q. Biological Screening
- Anticancer assays : Dose-response profiling against MDA-MB-231 breast cancer cells (IC₅₀ determination via MTT assay) .
- Antifungal synergy : Checkerboard assays with miconazole against Candida albicans to calculate fractional inhibitory concentration indices (FICI) .
- Cytokine modulation : ELISA-based quantification of TNF-α/IL-6 inhibition in human peripheral blood mononuclear cells (hPBMCs) .
How should researchers address contradictions in biological activity data across cell lines or assay conditions?
Q. Data Reconciliation
- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic follow-up : Compare transcriptomic profiles (RNA-seq) or protein kinase inhibition patterns to identify off-target effects .
What computational strategies predict the binding affinity of this compound derivatives to targets like G-quadruplex DNA?
Q. In Silico Modeling
- Molecular docking : AutoDock Vina or Glide for binding pose prediction to telomeric G4 structures (e.g., PDB ID 2HY9) .
- QSAR models : Hammett σ values for substituent effects on stabilization (ΔTₘ via FRET assays) .
- MD simulations : Analyze ligand-DNA complex stability over 100-ns trajectories (AMBER/CHARMM force fields) .
Which catalytic systems improve enantioselectivity in furoquinoline synthesis?
Q. Advanced Catalysis
- Chiral organocatalysts : L-Proline/p-TsOH mixtures achieve >90% ee in pyrano[3,2-c]quinoline syntheses via asymmetric cycloadditions .
- Transition metal complexes : Rh(III)-Cp* catalysts enable C–H activation for regioselective annulation .
- Photoredox catalysis : Visible-light-mediated [2+2] cycloadditions minimize racemization in fused-ring systems .
How do 2- and 4-position modifications impact kinase selectivity compared to thienoquinoline analogs?
Q. Structure-Activity Relationships (SAR)
- 2-Methyl groups : Enhance hydrophobic interactions with kinase ATP pockets (e.g., CDK2 inhibition) .
- 4-Aryl substituents : Electron-withdrawing groups (e.g., -Br) improve selectivity over EGFR vs. VEGFR2 .
- Core heteroatoms : Furoquinolines show reduced off-target effects vs. thieno analogs due to altered π-stacking .
What analytical methods detect byproducts in multi-step furoquinoline syntheses?
Q. Byproduct Analysis
- HPLC-DAD/MS : Monitor chlorinated intermediates (e.g., dichloropyranoquinolinediones) with retention time shifts .
- Tandem MS/MS : Fragment ions at m/z 309 (M⁺ for C₁₄H₉Cl₂NO₃) confirm dichlorination .
- ¹H NMR kinetics : Track in situ HCl elimination via integral ratios of aromatic protons .
Do electron-donating groups enhance G-quadruplex stabilization in furoquinoline derivatives?
Q. Mechanistic Insights
- C6 aminopropyl chains : Increase ΔTₘ by 8–12°C via groove-binding interactions .
- 4-Methoxy substituents : Improve telomerase inhibition (IC₅₀ < 1 µM) by stabilizing hybrid G4 conformers .
- Comparative studies : Indolo[3,2-c]quinolines with -NMe₂ show 3-fold higher stabilization than furo analogs .
How to design combinatorial libraries for systematic SAR studies?
Q. Library Design
- Scaffold diversification : Introduce substituents at C2 (alkyl), C4 (aryl), and C8 (heterocycles) .
- Property-based filters : LogP 2–5, TPSA < 90 Ų, and H-bond acceptors ≤5 to balance permeability and solubility .
- Parallel synthesis : Ugi-4CR or Sonogashira couplings for rapid generation of 50–100 analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
